molecular formula C9H14ClNO2 B1457366 2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one CAS No. 1427379-31-4

2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one

Cat. No. B1457366
M. Wt: 203.66 g/mol
InChI Key: CVOKSRFENACETI-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 1427379-31-4 . It has a molecular weight of 203.67 . The compound is typically stored at 4 degrees Celsius and is shipped with an ice pack . It is an oil in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-1-(3-cyclopropylmorpholino)ethan-1-one . The InChI code for this compound is 1S/C9H14ClNO2/c10-5-9(12)11-3-4-13-6-8(11)7-1-2-7/h7-8H,1-6H2 .

Scientific Research Applications

Synthesis and Characterization

A study by Ji et al. (2017) discusses the synthesis of related compounds involving chlorocyclopropyl groups. They describe a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of agricultural fungicides like prothioconazole. The research emphasizes optimizing reaction conditions to achieve high yield and purity, highlighting its suitability for industrial applications (Ji et al., 2017).

Chiral Intermediate Synthesis

Guo et al. (2017) discuss the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for producing Ticagrelor, used in treating acute coronary syndromes. They used a ketoreductase (KRED) in their process, achieving near-total conversion with high enantiomeric excess, demonstrating a green and productive biocatalytic process (Guo et al., 2017).

X-ray and DFT Calculated Structures

Şahin et al. (2014) studied the crystal and molecular structures of compounds related to 2-chloro-1-ethanones, analyzing them using X-ray diffraction and Density Functional Theory (DFT). Their findings provide insights into the molecular geometries and interaction dynamics of these compounds (Şahin et al., 2014).

Synthesis of Amidines

Gataullin et al. (2001) explored the condensation of specific anilines with chloroiminoethane derivatives, leading to the synthesis of amidines and their subsequent cyclization to produce dihydroquinazolines. This research contributes to the understanding of chemical reactions involving chloroethyl compounds (Gataullin et al., 2001).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-(3-cyclopropylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-5-9(12)11-3-4-13-6-8(11)7-1-2-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOKSRFENACETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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